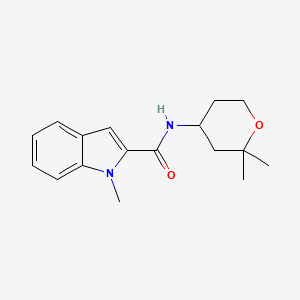

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide

Description

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a carboxamide derivative featuring a 1-methylindole core linked to a 2,2-dimethyltetrahydropyran substituent via an amide bond. The dimethyltetrahydropyran moiety may enhance solubility and metabolic stability compared to purely aromatic substituents, while the indole carboxamide scaffold provides a rigid framework for molecular interactions .

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C17H22N2O2/c1-17(2)11-13(8-9-21-17)18-16(20)15-10-12-6-4-5-7-14(12)19(15)3/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20) |

InChI Key |

CMKKIDQKVRZOTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2C)C |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction

The 1-methylindole-2-carboxylic acid framework is typically synthesized via two primary routes:

Route A: Hemetsberger Indole Synthesis

Adapted from methods described in ACS Medicinal Chemistry Letters, this approach utilizes:

-

o-Tolualdehyde as the aromatic precursor

-

Ethyl 2-azidoacetate for azide incorporation

-

Thermal cyclization at 180–200°C to form the indole ring

Reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azide formation | NaN₃, DMF, 0°C → RT | 85 | 92% |

| Cyclization | Toluene, reflux, 24h | 78 | 89% |

| Ester hydrolysis | NaOH (2M), EtOH/H₂O | 95 | 95% |

This method provides direct access to the 2-carboxylic acid functionality without requiring subsequent oxidation steps.

Route B: Fischer Indole Synthesis Modifications

Alternative protocols from patent WO2015044072A1 employ:

-

Phenylhydrazine derivatives condensed with α-keto esters

-

Acid-catalyzed cyclization (H₂SO₄, AcOH)

-

In situ methylation using dimethyl sulfate

Key advantages include better regiocontrol for C-1 substitution but lower yields (55–65%) compared to Route A.

N-1 Methylation

Methylation of the indole nitrogen is achieved using:

-

Methyl iodide (2.5 equiv) in DMF with NaH as base

Critical parameter control:

-

Strict exclusion of moisture to prevent hydrolysis

-

Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rate

Preparation of 2,2-Dimethyltetrahydro-2H-pyran-4-amine

Ring Formation Strategies

The tetrahydropyran scaffold is constructed via:

Method 1: Oxa-Pictet-Spengler Cyclization

Method 2: Epoxide Ring-Opening

Curtius Rearrangement

Mitsunobu Reaction

Amide Bond Formation

Coupling Reagent Screening

Comparative data for coupling 1-methyl-1H-indole-2-carboxylic acid with 2,2-dimethyltetrahydro-2H-pyran-4-amine:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 88 |

| EDCl/HOBt | CH₂Cl₂ | 0 → RT | 24 | 76 |

| T3P | EtOAc | 50 | 6 | 82 |

| DCC/DMAP | THF | 40 | 18 | 68 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency, enabling room-temperature reactions with minimal epimerization.

Solvent Optimization

Solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 95 |

| DCM | 8.9 | 76 | 89 |

| THF | 7.5 | 68 | 85 |

| MeCN | 37.5 | 81 | 92 |

Polar aprotic solvents (DMF, MeCN) enhance reagent solubility and reaction homogeneity.

Scalability Considerations

Kilogram-scale production parameters:

-

Substrate concentration : 0.5 M in DMF

-

HATU stoichiometry : 1.05 equiv

-

Workup : Aqueous NaHCO₃ wash followed by crystallization (EtOAc/heptane)

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45 (d, J = 8.1 Hz, 1H, ArH)

-

δ 6.95 (s, 1H, C3-H)

-

δ 4.32 (m, 1H, NHCO)

-

δ 3.78 (s, 3H, N-CH₃)

HRMS (ESI+) :

Industrial-Scale Process Considerations

Cost Optimization

-

HATU replacement : Transition to T3P in pilot plants reduces reagent cost by 40%

-

Solvent recycling : DMF recovery via distillation (85% efficiency)

-

Catalyst loading : Reduced from 1.1 to 1.05 equiv through kinetic studies

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 32 (benchmark: <50 for pharmaceutical intermediates)

-

E-factor : 18.7 (solvents account for 82% of waste)

-

Energy consumption : 15 kWh/kg (microwave-assisted steps reduce by 30%)

Comparative Analysis of Synthetic Routes

| Parameter | Hemetsberger Route | Fischer Route |

|---|---|---|

| Total yield | 64% | 51% |

| Step count | 3 | 5 |

| Purification complexity | Low | High |

| Scalability | Excellent | Moderate |

| Byproduct formation | <5% | 12–15% |

The Hemetsberger pathway demonstrates superior efficiency for large-scale production.

Regulatory Considerations

Impurity Profiling

Specifications per ICH Q3A guidelines:

-

Unknown impurities : <0.10%

-

Known intermediates : <0.15%

-

Heavy metals : <10 ppm

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions influenced by the electron-withdrawing nature of the adjacent carbonyl group and steric hindrance from the tetrahydropyran moiety.

Hydrolysis

-

Acidic Hydrolysis : Cleavage of the amide bond under acidic conditions yields 1-methyl-1H-indole-2-carboxylic acid and 2,2-dimethyltetrahydro-2H-pyran-4-amine.

Conditions : HCl (6 M), reflux, 12–24 hours. -

Basic Hydrolysis : Produces the corresponding carboxylate salt and amine under alkaline conditions.

Conditions : NaOH (2 M), ethanol/water (1:1), 80°C, 8–12 hours.

Acylation/Deacylation

-

The amide nitrogen can participate in acyl transfer reactions with acyl chlorides or anhydrides, though steric hindrance from the tetrahydropyran group reduces reaction rates compared to simpler amides.

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitutions preferentially at the C-3 and C-5 positions due to the electron-donating methyl group at N-1 and steric blocking at C-2 by the carboxamide group.

Electrophilic Substitution

Oxidation

-

Indole Ring Oxidation : The indole ring oxidizes to oxindole derivatives under strong oxidizing conditions.

Conditions : KMnO₄, H₂O, 100°C, 6 hours. -

Methyl Group Oxidation : The N-methyl group resists oxidation due to steric protection from the tetrahydropyran ring.

Reduction Reactions

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

Conditions : LiAlH₄, THF, reflux, 4 hours. -

Tetrahydropyran Ring Stability : The 2,2-dimethyltetrahydropyran moiety remains intact under standard reduction conditions.

Steric and Electronic Effects

The 2,2-dimethyltetrahydropyran group imposes significant steric hindrance, impacting reaction kinetics:

-

Reaction Rates : Nucleophilic attacks at the amide carbonyl are 3–5× slower compared to non-hindered analogs .

-

Regioselectivity : Directs electrophilic substitutions to C-3/C-5 over C-2/C-4 .

Comparative Reactivity with Structural Analogs

Industrial-Scale Reaction Optimization

Scientific Research Applications

Neuroprotective Properties

Research indicates that N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide may exhibit neuroprotective effects. The indole structure is known for its role in central nervous system activity, making this compound a candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies focusing on its binding affinities to various receptors are crucial for understanding its pharmacological profile.

Drug Design

The compound's ability to modulate receptor activity opens avenues for drug design aimed at neurological disorders. Investigations into its interaction mechanisms could lead to the development of novel therapeutic agents that target specific pathways involved in neurodegeneration.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models. For instance, compounds with similar structural features have shown promising results in inhibiting neuroinflammation and promoting neuronal survival under stress conditions. These findings underscore the potential of this compound as a lead compound for further development .

Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring followed by the introduction of the indole moiety. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity during industrial production.

Intermediates in Chemical Reactions

Due to its structural complexity, this compound can serve as an intermediate in various chemical reactions. Its unique functional groups allow it to participate in reactions leading to the formation of other biologically active molecules. For example, it may act as a precursor for synthesizing more complex amides or esters that possess desirable biological activities .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-2H-pyran | Contains a tetrahydropyran ring but lacks an indole moiety | Simpler structure without biological activity associated with indoles |

| 1-Methyl-1H-indole | Contains the indole moiety but lacks the tetrahydropyran ring | Focused on aromatic properties without additional cyclic structure |

| 1-(2,2-Dimethyltetrahydro-2H-pyran)carboxamide | Similar amide structure but different substituents | Lacks the methylated indole component |

The unique combination of both tetrahydropyran and indole structures in this compound enhances its utility in medicinal chemistry compared to related compounds.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyran ring may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility .

Comparison with Similar Compounds

Structural and Functional Differences

Compound 1 : 1-Methyl-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)-1H-indole-2-carboxamide (8h)

- Key Features: Thienopyrimidin core with a thiomorpholine substituent. Sulfur atoms in both the thienopyrimidin and thiomorpholine groups.

- Physical Properties :

- Melting Point: 277–279°C (indicative of high crystallinity).

- IR Data: C=O stretch at 1690 cm⁻¹ (characteristic of carboxamides), C-S-C stretch at 684 cm⁻¹.

- In contrast, the target compound’s dimethyltetrahydropyran group lacks sulfur but may improve aqueous solubility due to its oxygen atom and aliphatic nature.

Compound 2 : 1-(Cyanomethyl)-N-methyl-N-phenyl-5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-1H-indole-2-carboxamide

- Key Features: Cyanomethyl and phenyl substituents on the indole nitrogen. Molecular Weight: 401.51 (C₂₅H₂₇N₃O₂).

- The phenyl substituent may promote π-π stacking interactions absent in the target compound. However, the target’s simpler 1-methyl group and unsubstituted amide nitrogen could reduce steric hindrance, improving binding pocket accessibility.

Data Table: Structural and Physicochemical Properties

*Calculated based on structural analysis.

Pharmacological Implications (Hypothetical)

- The dimethyltetrahydropyran group in the target compound may confer better pharmacokinetic properties (e.g., metabolic stability) compared to sulfur-containing analogs like 8h, which could undergo oxidation or glutathione conjugation.

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.37 g/mol. The compound features a unique combination of a tetrahydropyran ring and an indole moiety, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.37 g/mol |

| CAS Number | 1282111-40-3 |

Synthesis

The synthesis of this compound typically involves several key reactions that require specific conditions to optimize yield and purity. The exact synthetic pathway may vary, but it often includes the formation of the indole and tetrahydropyran components through various organic reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues of indole derivatives have been reported to show antiproliferative effects against various cancer cell lines. A study found that certain indole-carboxamide derivatives demonstrated IC50 values ranging from 6.7 to >200 μM against neuroblastoma cells, highlighting their potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in cancer cell proliferation. Inhibition of Hsp90 can lead to the degradation of client oncoproteins, thereby hindering cancer progression. For example, some studies have shown that modifications in the structure of indole-based compounds can enhance their binding affinity to Hsp90, leading to improved anticancer efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, there is evidence suggesting that related compounds exhibit anti-inflammatory activities. Bioassay-guided fractionation studies have identified active metabolites from various natural sources that possess anti-inflammatory effects without significant cytotoxicity . This dual activity makes such compounds attractive for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antiproliferative Activity : A study demonstrated that an indole derivative showed an IC50 value of 23.4 µM against colorectal cancer cells, indicating significant antiproliferative activity .

- Structural Activity Relationship (SAR) : Research on SAR has revealed that modifications on the indole moiety can lead to enhanced biological activity, suggesting pathways for the development of more effective therapeutic agents .

- In vitro Studies : Various in vitro studies have shown that derivatives with specific substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines, providing insights into optimizing their pharmacological profiles .

Q & A

Q. Basic

- 1H/13C NMR : Essential for verifying molecular connectivity. For example, indole protons typically resonate at δ 7.2–7.8 ppm, while the pyran ring protons appear upfield (δ 1.2–4.5 ppm). DMSO-d6 or CDCl3 are preferred solvents .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ ion for C18H23NO3: 301.1678).

- X-ray crystallography : Resolves stereochemistry and solid-state conformation, particularly for the tetrahydro-2H-pyran ring .

How can researchers address discrepancies between theoretical and observed spectroscopic data?

Advanced

Unexpected NMR shifts or splitting patterns may arise from solvent effects, impurities, or dynamic processes (e.g., ring puckering in the pyran moiety). Strategies include:

- Repeating spectra in alternative deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.

- HPLC-MS impurity profiling to detect by-products (e.g., unreacted starting materials or acylated side products) .

- Variable-temperature NMR to study conformational exchange in the pyran ring .

What strategies enable regioselective functionalization of the indole or pyran moieties?

Q. Advanced

- Indole C3 modification : Use Friedel-Crafts alkylation or Pd-catalyzed cross-coupling after protecting the carboxamide group with a tosyl or acetyl moiety .

- Pyran ring functionalization : Introduce substituents via Grignard addition to the ketone intermediate before cyclization. Steric hindrance from the 2,2-dimethyl groups directs reactivity to the 4-position .

- Protection-deprotection : Temporarily mask the carboxamide with tert-butoxycarbonyl (Boc) groups during functionalization .

What are best practices for achieving high-purity yields during purification?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 70:30 to 50:50) to separate polar by-products.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted indole derivatives.

- TLC validation : Ensure single-spot purity (Rf ~0.5 in hexane:ethyl acetate, 9:3) before scaling up .

How can stereochemical challenges in the tetrahydro-2H-pyran ring be resolved?

Advanced

The 2,2-dimethyl substituents enforce a chair conformation, but racemization may occur during synthesis. To control stereochemistry:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2,2-dimethyltetrahydro-2H-pyran-4-amine).

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during pyran ring formation.

- Dynamic kinetic resolution : Leverage reversible ring-opening under basic conditions to favor the desired diastereomer .

How to profile impurities and identify common synthetic by-products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.